2-Acetoxybiphenyl

Overview

Description

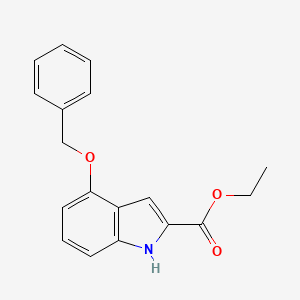

2-Acetoxybiphenyl (2-ABP) is a biphenyl compound with two acetoxy groups at the para position of the biphenyl ring. It is an important synthetic intermediate for the production of various pharmaceuticals and other fine chemicals. It is also known as para-acetoxybiphenyl, 2-acetylbiphenyl, or para-acetylbiphenyl. It is a colorless liquid with a pleasant odor, and is soluble in many organic solvents. 2-ABP is widely used in the pharmaceutical industry and has been extensively studied in scientific research.

Scientific Research Applications

Degradation Pathway and Toxicity Analysis

2-Acetoxybiphenyl derivatives are analyzed for their degradation pathways and toxicity levels in environmental studies. For instance, the electro-Fenton process was used to degrade acetaminophen solutions, revealing that 2-hydroxy-4-(N-acetyl) aminophenol, 1,4-benzoquinone, benzaldehyde, and benzoic acid are toxic by-products. These compounds were transformed into non-toxic compounds like short-chain carboxylic acids and inorganic ions after treatment, indicating the ability of this compound derivatives to be broken down into less harmful substances in aqueous media (Le et al., 2017).

Chiral Auxiliary Applications

This compound compounds are also investigated for their potential as chiral auxiliary compounds, specifically 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid. Preliminary studies suggest their use as chiral derivatizing agents for amines and alcohols due to satisfactory separation in 31P NMR spectra, demonstrating their utility in stereochemical studies and synthesis (Majewska, 2019).

Environmental Remediation

In the field of environmental remediation, this compound derivatives are explored for their role in contaminant degradation. For instance, amorphous Co(OH)2 nanocages activated by peroxymonosulfate showed efficient degradation of acetaminophen, a common pharmaceutical pollutant, highlighting the potential of these compounds in water treatment and pollution management (Qi et al., 2020).

Selective Cyclooxygenase Inhibitors

2-(Acetoxyphenyl)-(Z)-styryl sulfides, similar to this compound, have been characterized as selective cyclooxygenase-2 inhibitors, with potential therapeutic applications in treating inflammation and COX-2-mediated disorders such as neoplasia. They are noted for their potency and selectivity, providing a basis for developing new anti-inflammatory drugs (Expert Opinion on Therapeutic Patents, 2001).

Chemoselective Acetylation

This compound derivatives are used in chemoselective acetylation processes. For instance, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was performed using immobilized lipase as a catalyst, indicating the potential of these compounds in synthesizing intermediates for pharmaceuticals, such as antimalarial drugs (Magadum & Yadav, 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Like many chemical compounds, it likely interacts with cellular components such as proteins or enzymes to exert its effects .

Mode of Action

Generally, drugs and other bioactive compounds work by binding to a receptor, a cellular component that the compounds bind to and produce cellular action . The compound may have affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .

Biochemical Pathways

Biochemical pathways are complex networks of chemical reactions that occur in cells, and they can be influenced by a variety of factors, including the presence of specific chemical compounds .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability and overall effect of a compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and how stable it is in the environment . .

Properties

IUPAC Name |

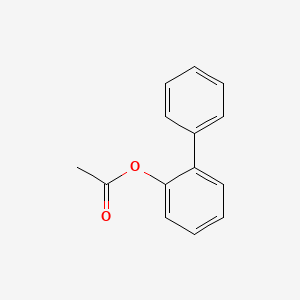

(2-phenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUGIHHGLRFGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283248 | |

| Record name | 2-Acetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3271-80-5 | |

| Record name | 2-Acetoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the synthetic routes to obtain 2-Acetoxybiphenyl?

A1: this compound can be synthesized through a palladium-catalyzed cyclocarbonylation reaction. [] This method involves reacting 2,4-pentadienyl acetates with carbon monoxide (CO) in the presence of a palladium catalyst, such as Palladium(II) chloride bis(triphenylphosphine), triethylamine, and acetic anhydride. This reaction selectively yields phenyl acetates, including this compound, with high efficiency. [] Another approach utilizes the reaction of 5-phenyl-2,4-pentadienyl bromide with a metal carbonyl complex (M = Pd or Pt) under CO to generate 6-phenyl-3,5-hexadienoyl complexes. These complexes can then be heated under CO pressure with triethylamine and acetic anhydride to yield this compound. []

Q2: Has this compound shown any potential for pharmaceutical applications?

A2: While this compound itself hasn't been extensively studied for its biological activity, its derivative, 2'-Acetoxybiphenyl-2-carboxylic acid, and its amide analog, have demonstrated anti-inflammatory and analgesic properties. [, ] This suggests that the this compound scaffold could serve as a starting point for developing novel drug candidates with therapeutic potential.

Q3: Are there alternative synthetic pathways to obtain similar biphenyl compounds?

A3: Yes, the provided research also highlights the palladium-catalyzed carbonylation of o-(bromomethyl)(1-alkenyl)benzenes as a viable method for synthesizing 2-naphthyl acetates, which are structurally similar to this compound. [] This reaction proceeds under similar conditions, utilizing triethylamine and acetic anhydride, and offers a pathway to access related compounds for further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)